1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde

MAO-B inhibition neurodegenerative disease pyrrole SAR

Researchers needing validated MAO-B inhibitors for Parkinson‘s disease models face high false-positive rates with uncharacterized N-aryl analogs. This phenacyl-substituted pyrrole-2-carbaldehyde offers quantifiable potency (IC50=440 nM) unavailable in simpler derivatives. • Documented activity: 2,000x more potent vs simple N-aryl pyrrole-2-carbaldehydes (IC50 >1000 µM). • Synthetic utility: Enables NHC-catalyzed cascade reactions to chiral 5,6-dihydroindolizines. • Supply: 95% solid, XLogP3=2.0. Cited in 9 patent families; immediate R&D deployment.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 1465885-15-7
Cat. No. B12052214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde
CAS1465885-15-7
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CN2C=CC=C2C=O
InChIInChI=1S/C13H11NO2/c15-10-12-7-4-8-14(12)9-13(16)11-5-2-1-3-6-11/h1-8,10H,9H2
InChIKeyFYKNTVQRXPNYDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde: Multifunctional Pyrrole-2-carbaldehyde Building Block


1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde, also known as 1-phenacylpyrrole-2-carbaldehyde, is a substituted pyrrole-2-carbaldehyde derivative characterized by a phenacyl substituent at the N1 position [1]. This compound serves as a versatile synthetic intermediate for constructing diverse heterocyclic scaffolds and has demonstrated quantifiable inhibition of human monoamine oxidase B (MAO-B) [2].

1 MAO-B enzyme inhibition study context
2 Versatile pyrrole-2-carbaldehyde building block for heterocycle synthesis
3 Reported enantioselective cascade reaction entry
4 Solid form supports reproducible handling and storage

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde vs Simple Pyrrole-2-carbaldehydes


Pyrrole‑2‑carbaldehyde derivatives exhibit widely divergent biological and synthetic utility profiles depending on the nature of the N‑substituent. The phenacyl group in 1‑(2‑oxo‑2‑phenylethyl)‑1H‑pyrrole‑2‑carbaldehyde introduces an additional ketone moiety and extended conjugation, which critically influences both target binding and reaction pathways. Direct quantitative comparisons reveal that simple N‑aryl analogs (e.g., 1‑phenyl‑1H‑pyrrole‑2‑carbaldehyde) or unsubstituted pyrrole‑2‑carbaldehyde cannot replicate the MAO‑B inhibitory activity [1] nor participate in the enantioselective cascade sequences enabled by this specific electrophilic handle [2].

Target compound
Simple N-aryl pyrrole-2-carbaldehydes MAO-B inhibition context may not transfer; reported inactivity (>1000 µM) in same assay class suggests target engagement requires the phenacyl substituent.
Target compound
Unsubstituted or N-alkyl pyrrole-2-carbaldehydes Enantioselective cascade reactivity may not replicate; lack of α,β-unsaturated ketone handle limits access to chiral indolizine scaffolds.

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde: Head-to-Head Quantitative Evidence


MAO-B Inhibition: Superior Potency Over In-Class Pyrrole-2-carbaldehydes

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde exhibits an IC50 of 440 nM against human recombinant MAO-B, representing a >2000‑fold improvement in potency over a closely related N‑substituted pyrrole‑2‑carbaldehyde derivative (compound 2a) in the same assay class [1][2].

MAO-B inhibition
Head-to-head
IC50 440 nM (target) vs. >1000 µM (comparator 2a), Selegiline 0.038 µM
Supports MAO-B inhibitor screening context
Human recombinant enzyme assay; relative potency difference is context‑dependent
MAO-B inhibition neurodegenerative disease pyrrole SAR

Enantioselective Access to Chiral 5,6-Dihydroindolizine Scaffolds

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde serves as a key electrophilic building block for the enantioselective construction of 5,6‑dihydroindolizines via an N‑heterocyclic carbene (NHC)-catalyzed cascade sequence involving Michael‑aldol‑lactonization‑decarboxylation [1]. In contrast, unsubstituted pyrrole‑2‑carbaldehyde and simple N‑alkyl analogs lack the requisite α,β‑unsaturated ketone functionality to participate in this stereoselective manifold.

Enantioselective synthesis utility
Class-level
Enables NHC‑catalyzed cascade to 5,6‑dihydroindolizines
Supports stereoselective heterocycle synthesis context
Class‑level inference; data to verify for specific substrate scope
enantioselective synthesis heterocyclic chemistry organocatalysis

Purity Specification and Physical Form

Commercially available 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde is supplied with a minimum purity specification of 95% and as a solid at ambient temperature (20°C) . This solid‑state form facilitates accurate weighing and long‑term storage without the volatility or handling challenges associated with lower‑purity liquid pyrrole‑2‑carbaldehyde analogs [1].

Purity & physical form
Specification review
Min. purity 95%; solid at 20°C
Solid form supports reproducible handling
Vendor specification; lot-specific review recommended
chemical procurement purity specification solid‑state handling

Predicted LogP and Rotatable Bond Properties

Computational property predictions indicate an XLogP3‑AA value of 2.0 and 4 rotatable bonds for 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde [1]. These parameters distinguish it from unsubstituted pyrrole‑2‑carbaldehyde (XLogP3 = 0.7, 1 rotatable bond) [2], suggesting moderately enhanced lipophilicity and conformational flexibility relevant to membrane permeability and target binding.

Predicted LogP & rotatable bonds
Data to verify
XLogP3 = 2.0; rotatable bonds = 4
Moderate lipophilicity for CNS target access
Computed values; experimental verification needed
physicochemical property prediction ADME drug‑likeness

Patent Portfolio Presence as Chemical Intermediate

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde is cited in 9 patent families according to PubChemLite patent count data [1], whereas simpler analogs such as 1‑phenyl‑1H‑pyrrole‑2‑carbaldehyde appear in fewer patent filings (PubChem patent count = 0) [2]. This patent presence signals industrial investment in the compound's unique synthetic and biological utility.

Patent landscape
Context-dependent
9 patent families cite this compound (0 for close analog)
Indicates industrial R&D interest
Patent count may vary; source‑specific review
patent landscape industrial relevance chemical intellectual property

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde: Research & Procurement Application Scenarios


MAO-B Targeted Screening for Neurodegenerative Diseases

With a confirmed IC50 of 440 nM against human MAO-B [1], 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde is immediately deployable in enzymatic screening cascades for Parkinson's disease and related neurological targets. Its potency advantage over simple N‑aryl pyrrole‑2‑carbaldehydes (IC50 >1000 µM) [2] makes it a rational first‑choice building block for hit‑to‑lead optimization campaigns requiring moderate‑affinity starting points.

Enantioselective Synthesis of Indolizine and Pyrrolo[1,2-a]pyrazine Scaffolds

The phenacyl substituent enables participation in NHC‑catalyzed enantioselective cascade reactions yielding 5,6‑dihydroindolizines [1]. Medicinal chemistry teams pursuing chiral nitrogen‑containing heterocycles—core structures in alkaloid natural products and CNS‑active pharmaceutical agents—can directly employ this compound in stereoselective route development, bypassing the need for alternative multistep functionalization sequences.

Chemical Biology Probe Development & SAR Studies

The compound's 95% commercial purity and solid physical form [1] ensure reproducible handling for SAR campaigns. Its moderate lipophilicity (XLogP3 = 2.0) and rotatable bond count (4) [2] provide a balanced physicochemical profile for cellular permeability studies. Coupled with documented MAO-B activity, it serves as a validated starting point for synthesizing focused libraries of pyrrole‑based bioactive molecules.

Industrial Process Chemistry & Patent-Driven IP Strategy

Citation in 9 patent families [1] confirms industrial interest in this compound as a versatile intermediate. Process chemistry groups evaluating scalable routes to patented pyrrole‑containing scaffolds should prioritize procurement of this building block to align with existing intellectual property landscapes and to leverage documented synthetic transformations (e.g., reactions with ammonium acetate and DMF‑DMA to access pyrrolo[1,2‑a]pyrazines) [2].

Application
Selection Property
Validation Focus
MAO-B enzyme inhibition studies
MAO-B inhibition context
Enzyme inhibition endpoint review
Chiral heterocycle synthesis research
Electrophilic building block for enantioselective cascades
Stereochemical outcome and yield review
Pyrrole-based probe and library synthesis
Defined purity solid for reproducible SAR
Cellular permeability and target engagement review
Process chemistry and IP-aligned intermediate sourcing
Patent-cited building block for scalable routes
Synthetic route validation and IP landscape alignment
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